molecular formula C10H9BrN2O2 B1441084 ethyl 5-bromo-1H-indazole-7-carboxylate CAS No. 1220039-34-8

ethyl 5-bromo-1H-indazole-7-carboxylate

Cat. No.: B1441084
CAS No.: 1220039-34-8
M. Wt: 269.09 g/mol
InChI Key: WLNULTCILZONRU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indazole-7-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound . This compound is of interest due to the wide variety of biological activities associated with indazole derivatives .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-5-12-13-9(7)8(11)4-6/h3-5H,2H2,1H3,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, indazole derivatives are known to undergo a variety of reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and more .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 269.1 .

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

Research has developed various synthetic methodologies and explored the use of ethyl 5-bromo-1H-indazole-7-carboxylate as an intermediate for synthesizing complex molecules. For instance, the development of efficient synthetic routes for derivatives of the indazole class, demonstrating its utility in constructing compounds with potential biological activities. An example includes the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighting the compound's versatility in organic synthesis and potential applications in medicinal chemistry (Anuradha et al., 2014).

Catalytic Applications

This compound serves as a substrate in palladium-catalyzed direct (hetero)arylation reactions, indicating its importance in the development of new catalytic methods for the efficient synthesis of (hetero)arylated products. Such applications are crucial for creating compounds with potential use in various industrial and pharmaceutical contexts (Verrier et al., 2008).

Corrosion Inhibition

In the context of materials science, derivatives of this compound have been investigated for their corrosion inhibition properties. Research focusing on the synthesis and application of these derivatives for protecting metals against corrosion demonstrates the compound's potential beyond the pharmaceutical and synthetic chemistry applications. This indicates a broad spectrum of applicability, from chemistry to materials science, showcasing the versatility and importance of this compound in scientific research (Insani et al., 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Given the wide range of biological activities associated with indazole derivatives, it is likely that the medicinal properties of ethyl 5-bromo-1H-indazole-7-carboxylate and similar compounds will continue to be explored for the treatment of various pathological conditions .

Biochemical Analysis

Biochemical Properties

Ethyl 5-bromo-1H-indazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a protein kinase inhibitor, which can modulate the activity of enzymes involved in phosphorylation processes . This interaction is crucial as it can influence signal transduction pathways and cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, it can modulate the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound has been shown to inhibit protein kinases by competing with ATP for binding to the kinase domain . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under ambient conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective and safe.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . This distribution pattern can influence the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . This subcellular localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-bromo-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-7(11)3-6-5-12-13-9(6)8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNULTCILZONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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